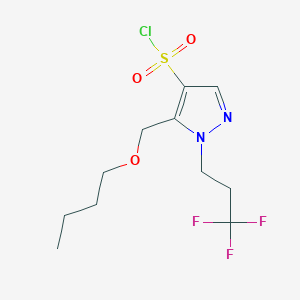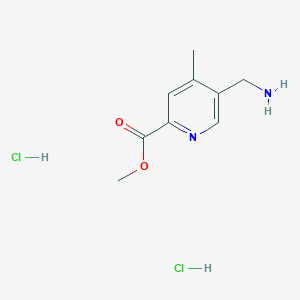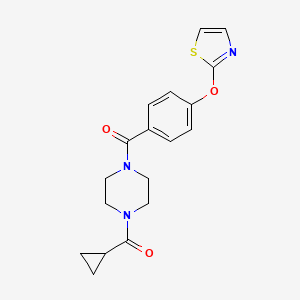
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a cyclopropanecarbonyl group and a phenyl ring substituted with a thiazol-2-yloxy group
Wirkmechanismus
Target of Action
Similar piperazine compounds have been found to exhibit anti-inflammatory and anti-nociceptive effects . These compounds often target inflammatory mediators and pain receptors, but the specific targets for this compound need further investigation.
Mode of Action
Related piperazine compounds have been shown to interact with their targets to reduce inflammation and pain . They often work by inhibiting the production or activity of pro-inflammatory mediators, thereby reducing inflammation and associated pain.
Biochemical Pathways
Related piperazine compounds often affect pathways involved in inflammation and pain perception . These may include pathways involving pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .
Pharmacokinetics
Similar piperazine compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body.
Result of Action
Related piperazine compounds have been shown to reduce inflammation and pain at the molecular and cellular levels . This often involves reducing the production or activity of pro-inflammatory mediators and inhibiting the perception of pain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a cyclopropanecarbonyl group. This can be achieved through the reaction of piperazine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Thiazol-2-yloxy Phenyl Derivative: The phenyl ring is substituted with a thiazol-2-yloxy group. This can be done by reacting 4-hydroxyphenyl with 2-bromothiazole in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the two derivatives. This can be achieved through a nucleophilic substitution reaction where the piperazine derivative reacts with the thiazol-2-yloxy phenyl derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone: Unique due to its specific substitution pattern and potential pharmacological applications.
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and pharmacological properties. The presence of both a piperazine ring and a thiazol-2-yloxy group allows for versatile interactions with biological targets, making it a valuable compound for drug development.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-16(13-1-2-13)20-8-10-21(11-9-20)17(23)14-3-5-15(6-4-14)24-18-19-7-12-25-18/h3-7,12-13H,1-2,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKIQXVLVVFOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3019712.png)
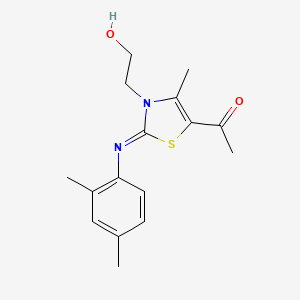
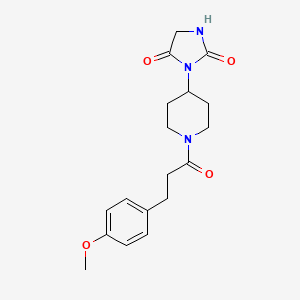
![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)
![Sodium 2-[6-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B3019719.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B3019720.png)
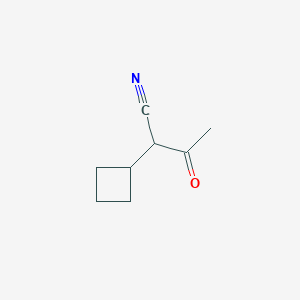
![[1,2,4]Triazolo[4,3-b]pyridazin-3-amine](/img/structure/B3019722.png)

![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)
